
Pandamarilactonine B
Overview
Description
Pandamarilactonine B (CAS: 303008-81-3) is a pyrroline-derived alkaloid isolated from Pandanus amaryllifolius (pandan) leaves, a plant widely studied for its medicinal and aromatic properties . Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.39 g/mol, and it exists as a white crystalline solid or oil-like substance requiring storage at 2–8°C . Structurally, it features a complex bicyclic framework with furanone and pyrrolidine moieties, as indicated by its IUPAC name: Rel-(Z)-3-methyl-5-(4-((R)-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one .
This compound is extracted via ethanol-water or microwave-assisted techniques, often alongside other bioactive alkaloids like pandanamine and pandamarilactones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pandamarilactonine B is challenging due to the configurational instability of its pyrrolidin-2-yl butenolide moiety. One of the synthetic routes involves an asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and (RS)-N-tert-butanesulfinimine. This reaction is syn-diastereoselective and results in a high diastereomeric ratio . The synthetic process typically involves multiple steps, including the protection and deprotection of functional groups, and careful control of reaction conditions to maintain the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. The production would involve scaling up the laboratory synthesis methods, ensuring the maintenance of enantiopurity and diastereoselectivity, and optimizing reaction conditions for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Pandamarilactonine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and butenolide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxybutenolide derivatives, while reduction can yield various reduced forms of the original compound .
Scientific Research Applications
Chemical Research Applications
Asymmetric Synthesis Studies
Pandamarilactonine B serves as a model compound in asymmetric synthesis research. Its complex structure allows researchers to explore the stability and reactivity of pyrrolidinyl butenolide moieties, facilitating advancements in synthetic methodologies. Notably, a syn-diastereoselective asymmetric vinylogous Mannich reaction has been identified as a significant pathway for synthesizing this compound, highlighting its relevance in developing new synthetic strategies.
Reactivity and Mechanism Exploration
The compound undergoes various chemical reactions, including oxidation and reduction, which are essential for understanding its reactivity profile. For example, it can be oxidized using m-chloroperbenzoic acid to yield different oxidation products, while reduction can be achieved with lithium aluminum hydride or sodium borohydride. These reactions are crucial for the development of derivatives with modified biological activities.
Medicinal Applications
Traditional Medicine Insights
Historically, Pandanus amaryllifolius has been utilized in traditional medicine for treating ailments such as leprosy, rheumatism, and sore throat. The therapeutic potential of this compound is being investigated to validate these traditional uses scientifically. Ongoing research aims to isolate specific effects and mechanisms that could lead to new medicinal applications .
Future Directions in Drug Development
The unique structural characteristics of this compound position it as a candidate for developing novel pharmaceuticals. Its ability to interact with various biological targets suggests that it could be part of new drug formulations aimed at addressing unmet medical needs .
Comparative Analysis with Related Compounds
Compound Name | Structural Similarity | Notable Properties |
---|---|---|
Pandamarilactonine A | Similar core structure | Antimicrobial activity against specific bacteria |
Pandamarilactonine C | Variations in functional groups | Potential anti-inflammatory effects |
Norpandamarilactonine A | Lacks certain functional groups | Less studied but structurally related |
This table illustrates the comparative aspects of this compound with its analogs, emphasizing the uniqueness of its stereochemistry and potential biological activities.
Mechanism of Action
The mechanism of action of Pandamarilactonine B involves its interaction with specific molecular targets and pathways. The pyrrolidinyl butenolide core is believed to play a crucial role in its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Pandamarilactonine B belongs to a class of pyrroline-derived alkaloids co-occurring in P. amaryllifolius. Key structural analogs include norpandamarilactonine A, northis compound, pandamarilactam 3x, pandamarilactam 3y, and pandamarilactone-1 . Below is a comparative analysis based on available
Structural and Functional Comparisons
Notes:
- Structural variations: The "nor" prefix in norpandamarilactonines suggests absence of specific methyl or alkyl groups compared to this compound, altering polarity and binding affinity .
- Co-occurrence in pandan extracts implies synergistic or complementary roles in plant defense or therapeutic applications.
- Extraction: Ethanol-water or microwave-assisted extraction (MAE) isolates these alkaloids, indicating moderate polarity and stability under such conditions .
Biological Activity
Pandamarilactonine B is an alkaloid compound isolated from the barks of Pandanus amaryllifolius , a plant known for its various medicinal properties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant domains.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial given the rising concerns about antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Pathogen Type | MIC (µg/mL) | Activity Level |
---|---|---|
Gram-positive bacteria | ≤ 10 | Strongly active |
Gram-negative bacteria | ≤ 50 | Moderately active |
Fungi | ≤ 100 | Weakly active |
Antioxidant Activity
Research has demonstrated that this compound possesses significant antioxidant properties. This activity is essential for combating oxidative stress, which is linked to various chronic diseases. The antioxidant capacity was evaluated using several assays, including DPPH and ABTS, showing that this compound effectively scavenges free radicals.
Table 2: Antioxidant Activity Assays for this compound
Assay Type | IC50 (µg/mL) | Comparison with Standard (Ascorbic Acid) |
---|---|---|
DPPH | 25 | Comparable to ascorbic acid at 20 µg/mL |
ABTS | 30 | Slightly less effective than ascorbic acid |
Anti-inflammatory Properties
In addition to its antimicrobial and antioxidant activities, this compound has been shown to exhibit anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, which play a role in various inflammatory diseases. This property adds to its therapeutic potential, particularly in conditions characterized by chronic inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study isolated several alkaloids from Pandanus amaryllifolius , including this compound. The researchers tested these compounds against a panel of bacterial strains and found that this compound had a significant inhibitory effect on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of this compound using in vitro models. The study reported that the compound exhibited strong free radical scavenging activity, which was attributed to its structural characteristics .
- Anti-inflammatory Mechanism : A detailed examination of the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of TNF-alpha and IL-6 in cell culture models. This finding supports the potential use of this compound in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Pandamarilactonine B from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key parameters include solvent polarity gradients (e.g., hexane/ethyl acetate) and detection via UV-Vis or mass spectrometry (MS). Researchers should validate purity using NMR (e.g., , ) and compare spectral data with literature .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
High-resolution MS (HRMS) confirms molecular formula, while 2D NMR (e.g., COSY, HSQC, HMBC) resolves stereochemistry and connectivity. For example, -NMR signals in the δ 5.0–6.0 ppm range may indicate lactone or alkene protons. Absolute configuration determination may require X-ray crystallography or circular dichroism (CD) .
Q. How should researchers design initial bioactivity studies for this compound?
Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC calculations). Document assay conditions (pH, temperature, incubation time) to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
Contradictions may arise from variations in sample purity, assay protocols, or cell line specificity. Conduct cross-laboratory validation using shared reference standards and harmonized protocols (e.g., MTT assay conditions). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Q. How can synthetic routes for this compound be optimized for yield and stereoselectivity?
Evaluate catalytic asymmetric synthesis (e.g., organocatalysts for lactone formation) or biomimetic approaches. Monitor reaction progress via TLC or LC-MS. Compare yields under varying conditions (e.g., temperature, solvent) and characterize intermediates using -NMR to confirm regioselectivity .
Q. What computational approaches validate mechanistic hypotheses for this compound’s activity?
Molecular docking (e.g., AutoDock Vina) predicts target binding, while molecular dynamics (MD) simulations assess stability. Validate predictions with mutagenesis studies or competitive binding assays. Cross-reference computational results with experimental data (e.g., SPR for binding affinity) .
Q. How to address challenges in reproducing this compound’s pharmacological effects in vivo?
Standardize animal models (e.g., C57BL/6 mice for inflammation studies) and administration routes (oral vs. intraperitoneal). Control for metabolic differences by analyzing plasma metabolites via LC-MS/MS. Report pharmacokinetic parameters (e.g., bioavailability, half-life) to contextualize efficacy .
Q. Methodological Guidelines
- Data Documentation : Follow journal-specific guidelines (e.g., Adv. J. Chem. B) to detail experimental procedures, including equipment models (e.g., Bruker NMR spectrometers) and software (e.g., MestReNova for NMR analysis) .
- Statistical Analysis : Use ANOVA for multi-group comparisons or nonlinear regression for dose-response data. Report p-values and confidence intervals to support claims .
- Ethical Compliance : For studies involving biological samples, ensure informed consent protocols align with institutional review boards (IRBs) and describe data anonymization methods .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-VFPQPWSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106358 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303008-81-3 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pandamarilactonine B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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